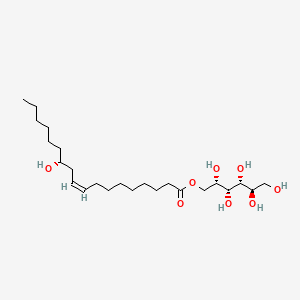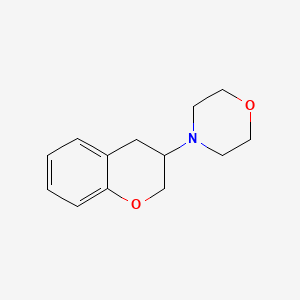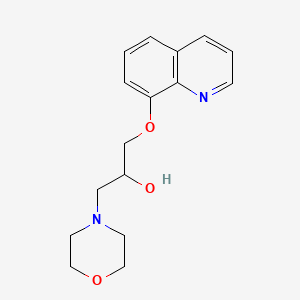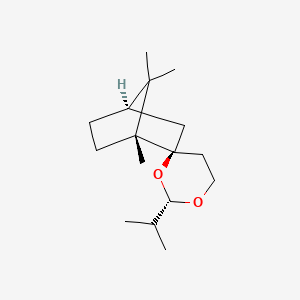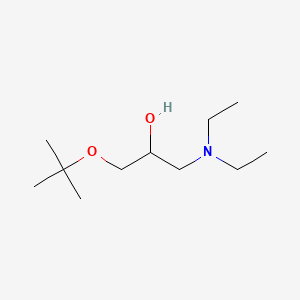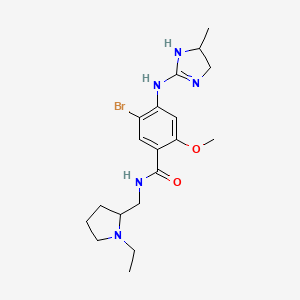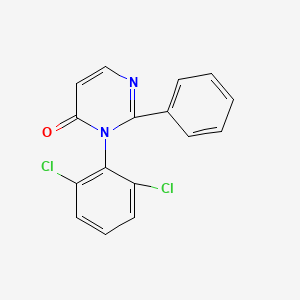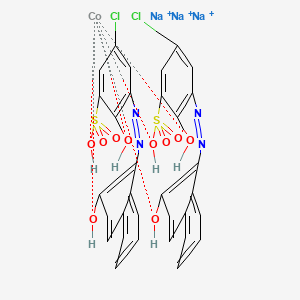
2-(3-(p-Chlorobenzoyl)-o-tolyloxy)propionic acid lysine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(p-Chlorobenzoyl)-o-tolyloxy)propionic acid lysine salt is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a chlorobenzoyl group and a tolyloxy group attached to a propionic acid backbone, with lysine salt enhancing its solubility and stability. It is used in various scientific research applications due to its distinct chemical behavior and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(p-Chlorobenzoyl)-o-tolyloxy)propionic acid lysine salt typically involves multiple steps. The initial step often includes the preparation of 3-(p-Chlorobenzoyl)propionic acid, which can be synthesized through the Friedel-Crafts acylation of toluene with p-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The resulting product is then reacted with o-tolyloxypropionic acid under controlled conditions to form the desired compound. The final step involves the neutralization of the acid with lysine to form the lysine salt, enhancing its solubility and stability .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(p-Chlorobenzoyl)-o-tolyloxy)propionic acid lysine salt undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(3-(p-Chlorobenzoyl)-o-tolyloxy)propionic acid lysine salt has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(3-(p-Chlorobenzoyl)-o-tolyloxy)propionic acid lysine salt involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . Additionally, it can interact with bacterial cell membranes, leading to antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(p-Chlorobenzoyl)propionic acid: A precursor in the synthesis of 2-(3-(p-Chlorobenzoyl)-o-tolyloxy)propionic acid lysine salt.
p-Chlorocresol: A compound with similar structural features but different applications, primarily used as a disinfectant and preservative.
Indomethacin: A nonsteroidal anti-inflammatory drug with a similar chlorobenzoyl group, used for its anti-inflammatory and analgesic properties.
Uniqueness
This compound is unique due to its combination of a chlorobenzoyl group and a tolyloxy group, which imparts distinct chemical and biological properties. The presence of the lysine salt enhances its solubility and stability, making it suitable for various research and industrial applications.
Propiedades
Número CAS |
102504-53-0 |
|---|---|
Fórmula molecular |
C23H29ClN2O6 |
Peso molecular |
464.9 g/mol |
Nombre IUPAC |
[(1S)-5-amino-1-carboxypentyl]azanium;2-[3-(4-chlorobenzoyl)-2-methylphenoxy]propanoate |
InChI |
InChI=1S/C17H15ClO4.C6H14N2O2/c1-10-14(16(19)12-6-8-13(18)9-7-12)4-3-5-15(10)22-11(2)17(20)21;7-4-2-1-3-5(8)6(9)10/h3-9,11H,1-2H3,(H,20,21);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
Clave InChI |
HYLVLNYJOVJIRT-ZSCHJXSPSA-N |
SMILES isomérico |
CC1=C(C=CC=C1OC(C)C(=O)[O-])C(=O)C2=CC=C(C=C2)Cl.C(CCN)C[C@@H](C(=O)O)[NH3+] |
SMILES canónico |
CC1=C(C=CC=C1OC(C)C(=O)[O-])C(=O)C2=CC=C(C=C2)Cl.C(CCN)CC(C(=O)O)[NH3+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Butyl-5-[[4-(2-chlorobenzoyl)-2-nitrophenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B15184417.png)
![2-[4-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B15184425.png)
